2,3,5,6-Tetrafluorobenzenethiol

Catalog No.
S579599
CAS No.
769-40-4
M.F
C6H2F4S
M. Wt
182.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorobenzenethiol

CAS Number

769-40-4

Product Name

2,3,5,6-Tetrafluorobenzenethiol

IUPAC Name

2,3,5,6-tetrafluorobenzenethiol

Molecular Formula

C6H2F4S

Molecular Weight

182.14 g/mol

InChI

InChI=1S/C6H2F4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H

InChI Key

IGOGJHYWSOZGAE-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)S)F)F

Synonyms

2,3,5,6-tetrafluorobenzenethiol, 2,3,5,6-tetrafluorothiophenol, TFTP

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S)F)F
  • Self-assembled monolayers (SAMs): 2,3,5,6-Tetrafluorobenzenethiol can form ordered structures on metal surfaces due to the strong affinity between the sulfur atom and the metal. These SAMs can be used to modify the surface properties of materials, such as improving their resistance to corrosion or controlling wettability [].
  • Organic electronics: The unique electronic properties of 2,3,5,6-Tetrafluorobenzenethiol make it a potential candidate for use in organic electronic devices like field-effect transistors (FETs) and organic light-emitting diodes (OLEDs) [].
  • Bioconjugation: Researchers are exploring the use of 2,3,5,6-Tetrafluorobenzenethiol for attaching biomolecules like proteins or DNA to gold nanoparticles. This could be useful for developing biosensors or targeted drug delivery systems [].

2,3,5,6-Tetrafluorobenzenethiol is an organofluorine compound with the molecular formula C6H2F4SC_6H_2F_4S. It features a thiol group (-SH) attached to a benzene ring that is substituted with four fluorine atoms in the 2, 3, 5, and 6 positions. This compound is characterized by its unique properties arising from the presence of both fluorine and sulfur atoms, which influence its reactivity and biological interactions. It is primarily utilized in organic synthesis and material science due to its distinctive chemical properties and potential applications in various fields.

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine substituents, making the aromatic ring more reactive towards electrophiles .
  • Reactions with Polyhalomethanes: It reacts with polyhalomethanes to form polysulfides and other derivatives. For instance, reactions with dichloromethane yield bis(2,3,5,6-tetrafluorophenylsulfanyl)methane .
  • Formation of Metallic Derivatives: Various metallic and organometallic derivatives can be synthesized from 2,3,5,6-tetrafluorobenzenethiol, including its copper(I) and lead(II) salts .

Several methods have been developed for synthesizing 2,3,5,6-tetrafluorobenzenethiol:

  • Reaction of Thiophenol with Stannous Tetrafluoride: This method involves dissolving thiophenol in a suitable solvent and reacting it with stannous tetrafluoride to introduce fluorine atoms into the aromatic system .
  • Electrophilic Fluorination: Another approach utilizes electrophilic fluorination techniques to selectively introduce fluorine atoms onto the benzene ring .

2,3,5,6-Tetrafluorobenzenethiol finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound is investigated for its potential use in developing advanced materials due to its unique electronic properties.
  • Pharmaceutical Chemistry: Its derivatives may be explored for their potential therapeutic applications.

Interaction studies involving 2,3,5,6-tetrafluorobenzenethiol focus on its reactivity with other chemical species. Research indicates that it can interact with electrophiles and nucleophiles under various conditions. These interactions are critical for understanding its behavior in synthetic applications and potential biological effects.

Several compounds share structural similarities with 2,3,5,6-tetrafluorobenzenethiol. Here are some notable examples:

Compound NameStructureUnique Features
2-FluorobenzenethiolC6_6H5_5F1_1SFewer fluorine substituents; less electron-withdrawing effect.
3-FluorobenzenethiolC6_6H5_5F1_1SSimilar reactivity but different substitution pattern.
PentafluorobenzenethiolC6_6H1_1F5_5SMore fluorine atoms increase electron-withdrawing capacity significantly.
4-FluorobenzenethiolC6_6H5_5F1_1SSimilar to other fluorinated thiols but with different properties due to substitution position.

The uniqueness of 2,3,5,6-tetrafluorobenzenethiol lies in its specific arrangement of fluorine substituents which enhances its reactivity compared to other thiols while providing distinct physical and chemical properties that make it suitable for specialized applications.

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 2,3,5,6-tetrafluorobenzenethiol, reflecting the substitution pattern of fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring and a thiol (-SH) group at position 1. Its molecular formula is C₆H₂F₄S, with a molecular weight of 182.14 g/mol. Common synonyms include tetrafluorothiophenol (TFTP) and 2,3,5,6-tetrafluorophenyl mercaptan.

Structural Features:

  • SMILES Notation: SC₁=C(F)C(=C(F)C(=C₁F)F)F
  • Crystal Structure: X-ray diffraction studies reveal a planar benzene ring with C–F bond lengths averaging 1.34 Å and a C–S bond length of 1.78 Å.

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹H NMR (CDCl₃): Single resonance at δ 3.85 ppm for the thiol proton, absent in deuterated solvents due to exchange.
  • ¹⁹F NMR: Four distinct signals between δ -138 ppm and -145 ppm, corresponding to the four fluorine environments.
  • IR Spectroscopy: Strong absorption at 2550 cm⁻¹ (S–H stretch) and 1500–1600 cm⁻¹ (C–F vibrations).

Table 1: Physical Properties of 2,3,5,6-Tetrafluorobenzenethiol

PropertyValueSource
Boiling Point147°C
Density (20°C)1.52 g/cm³
Refractive Index (nD²⁰)1.49
Flash Point48°C
SolubilityPartially miscible in water

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be infrared-inactive or weak. The technique offers advantages for studying carbon-carbon and carbon-sulfur stretching modes that are often enhanced in Raman spectra [17] [18].

Ring breathing modes and symmetric deformation vibrations are typically well-resolved in Raman spectra of aromatic compounds [17] [19]. The extensive fluorine substitution in 2,3,5,6-tetrafluorobenzenethiol leads to characteristic Raman bands that serve as structural fingerprints.

The carbon-sulfur stretching vibration, typically observed around 600-800 wavenumbers, provides direct confirmation of the thiol functionality [15] [16]. This mode is often more prominent in Raman spectra compared to infrared absorption.

Functional Group/ModeFrequency Range (cm⁻¹)Expected IntensityReference
C-F stretching1000-1350Strong [13] [14] [20]
S-H stretching2550-2600Medium [15] [16]
C-S stretching600-800Medium [15] [16]
C=C aromatic stretching1400-1600Medium-Strong [13] [14]
C-F bending350-650Medium [13] [14]
Ring breathing900-1100Medium [13] [14]
Out-of-plane C-H bending750-900Medium [13] [14]
Skeletal vibrations400-800Variable [13] [14]

X-Ray Crystallographic Studies

X-ray crystallography has provided detailed structural information about 2,3,5,6-tetrafluorobenzenethiol primarily through studies of its metal coordination complexes. Direct crystallographic analysis of the free thiol compound presents challenges due to its liquid state at room temperature and potential oxidation issues [21] [22].

Metal Complex Structures

Osmium complexes of 2,3,5,6-tetrafluorobenzenethiol have been extensively characterized by X-ray crystallography, revealing important structural details about the coordination behavior and molecular geometry [21] [22]. The compound tetrakis(2,3,5,6-tetrafluorobenzenethiolato-κS)(triphenylphosphane-κP)osmium(IV) has been crystallized in both triclinic and monoclinic polymorphs [21] [22].

The triclinic polymorph crystallizes in space group P-1, while the monoclinic form adopts space group P21/c [21] [22]. Both structures exhibit trigonal bipyramidal coordination geometry around the osmium center, with the phosphine ligand and one thiolate occupying axial positions [21] [22].

Bond length analysis reveals osmium-sulfur distances in the range of 2.41-2.46 Ångstroms, consistent with typical metal-thiolate coordination [21] [22]. The tetrafluorinated aromatic rings adopt nearly planar conformations, with minimal distortion from ideal benzene geometry despite the extensive fluorine substitution.

Structural Parameters and Molecular Geometry

The crystallographic data provides precise geometric parameters for the tetrafluorobenzenethiol ligands within the metal complexes. The carbon-fluorine bond lengths are consistent with typical aromatic carbon-fluorine bonds, measuring approximately 1.33-1.36 Ångstroms [21] [22].

The sulfur-carbon bond connecting the thiol functionality to the aromatic ring exhibits typical thioether character with bond lengths around 1.77-1.80 Ångstroms [21] [22]. This parameter is crucial for understanding the electronic properties and coordination behavior of the ligand.

Intermolecular interactions within the crystal structures reveal the influence of fluorine substitution on packing arrangements. The extensive fluorination creates unique electrostatic environments that affect crystal packing motifs and stability [21] [22].

ComplexSpace GroupOs-S Bond Length (Å)Coordination GeometryReference
[Os(C₆HF₄S)₄{P(C₆H₅)₃}] (triclinic)P-12.41-2.43Trigonal bipyramidal [21] [22]
[Os(C₆HF₄S)₄{P(C₆H₅)₃}] (monoclinic)P21/c2.418-2.446Trigonal bipyramidal [21] [22]
General metal thiolate complexesVariousNot specifiedVarious [23] [24] [25]

Polymorphism and Solvent Effects

The observation of polymorphic forms for the osmium complex highlights the influence of crystallization conditions on structural outcomes [21] [22]. The triclinic form was obtained from hexane-chloroform mixtures, while the monoclinic polymorph crystallized from ethanol [21] [22]. This solvent dependence demonstrates the importance of crystallization conditions in determining final crystal structures.

The polymorphic differences primarily involve changes in crystal packing arrangements rather than fundamental molecular geometry modifications [21] [22]. Both forms maintain the essential trigonal bipyramidal coordination geometry and similar bond parameters, indicating the robustness of the coordination environment.

Computational Validation of Molecular Geometry

Computational chemistry methods provide essential validation and prediction of structural parameters for 2,3,5,6-tetrafluorobenzenethiol. Density functional theory calculations and ab initio methods offer detailed insights into molecular geometry, electronic structure, and vibrational properties [26] [27].

Density Functional Theory Calculations

Density functional theory represents the primary computational approach for studying organofluorine compounds due to its favorable balance between accuracy and computational efficiency [26] [28]. The extensive fluorine substitution in 2,3,5,6-tetrafluorobenzenethiol requires careful consideration of electron correlation effects and basis set selection [26].

Hybrid density functional methods such as B3LYP and range-separated functionals like LC-BOP have demonstrated excellent performance for fluorinated aromatic systems [26] [29]. These methods accurately reproduce experimental bond lengths, angles, and vibrational frequencies while providing insights into electronic structure [26].

The planar aromatic geometry is maintained in computational models, with minimal deviation from ideal benzene ring parameters despite the extensive fluorine substitution [30] [31]. Carbon-fluorine bond lengths calculated at the density functional theory level typically agree within 0.01-0.02 Ångstroms with experimental values [26].

Vibrational Frequency Calculations

Computational prediction of vibrational frequencies enables direct comparison with experimental Fourier transform infrared and Raman spectra [26] [32]. Density functional theory calculations reliably predict vibrational modes for fluorinated aromatic compounds when appropriate scaling factors are applied [26].

The characteristic carbon-fluorine stretching frequencies are accurately reproduced by computational methods, providing validation of structural assignments [26] [32]. Thiol group vibrations, including sulfur-hydrogen stretching and carbon-sulfur stretching modes, are well-described by theoretical calculations [32].

Electronic Structure Analysis

Computational methods reveal the electronic structure modifications induced by extensive fluorine substitution [26] [27]. The highly electronegative fluorine atoms significantly affect the electron distribution within the aromatic ring and influence the properties of the thiol functional group [26].

Natural bond orbital analysis and electron density distributions provide insights into charge transfer effects and bonding characteristics [26] [27]. These analyses are particularly valuable for understanding the coordination behavior and chemical reactivity of the thiol functionality [26].

Validation Against Experimental Data

Computational results require systematic validation against available experimental data, including nuclear magnetic resonance chemical shifts, vibrational frequencies, and crystallographic parameters [26] [28]. The agreement between theoretical predictions and experimental observations provides confidence in the computational models and enables reliable prediction of unmeasured properties [26].

Chemical shift calculations using density functional theory methods can predict fluorine-19 nuclear magnetic resonance chemical shifts within acceptable accuracy ranges [33]. These predictions are particularly valuable when experimental data are limited or unavailable [33].

PropertyMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)Reference
2,3,5,6-TetrafluorobenzenethiolC₆H₂F₄S182.14152-1531.53 [12] [15] [34]
Refractive Index (n₂₀/D)Flash Point (°C)AppearanceCAS Number--
1.486548Clear colorless to pale yellow liquid769-40-4- [15] [16]

XLogP3

2.6

UNII

OU983I5IKR

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

769-40-4

Wikipedia

2,3,5,6-Tetrafluorothiophenol

Dates

Last modified: 08-15-2023

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